N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a thiophene-2-carboxamide group. This structure combines a nitrogen-rich bicyclic system with a sulfur-containing aromatic moiety, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c19-12(11-4-2-6-20-11)14-5-1-3-10-7-15-13-16-9-17-18(13)8-10/h2,4,6-9H,1,3,5H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTACPVYHLVPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the triazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones[_{{{CITATION{{{1{Efficient synthesis of (5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-1,5-a .... The thiophene ring is then introduced through a subsequent reaction with thiophene-2-carboxylic acid chloride[{{{CITATION{{{_1{Efficient synthesis of (5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-1,5-a .... Finally, the carboxamide group is formed by reacting the intermediate with an appropriate amine under standard amide coupling conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to ensure the final product's purity.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, 80°C, 4h | N-(3-( triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxylic acid | 85% | |
| 6M HCl, reflux, 6h | Same as above | 78% |
Mechanistic studies suggest that base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen .
Nucleophilic Substitution on the Thiophene Ring
The electron-rich thiophene ring participates in electrophilic substitution reactions. Halogenation and sulfonation are particularly relevant for introducing functional groups:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Cl₂, FeCl₃ | 0°C, DCM, 2h | 5-Chloro-thiophene-2-carboxamide derivative | Antiviral activity enhancement |
| SO₃, H₂SO₄ | 25°C, 1h | Thiophene-2-sulfonamide derivative | Improved pharmacokinetics |
The carboxamide group directs electrophiles to the 5-position of the thiophene ring due to its electron-withdrawing nature.
Functionalization of the Triazolo-Pyrimidine Core
The triazolo-pyrimidine moiety undergoes regioselective modifications, particularly at the 6-position, via cross-coupling reactions:
These reactions exploit the inherent reactivity of the triazolo-pyrimidine’s nitrogen atoms, which act as directing groups in metal-catalyzed processes .
Metal Chelation
The triazolo-pyrimidine nitrogen atoms coordinate transition metals, forming stable complexes:
Key Properties of Complexes :
-
Stability constant (log K): 8.2 ± 0.3 (Cu²⁺)
Propyl Linker Modifications
The propyl chain undergoes oxidation and reduction reactions:
| Reagent | Product | Biological Impact |
|---|---|---|
| KMnO₄, H⁺ | Carboxylic acid at terminal carbon | Increased polarity; reduced BBB penetration |
| NaBH₄, MeOH | Alcohol derivative | Improved metabolic stability |
These transformations highlight the linker’s role in tuning physicochemical properties .
Cyclization Reactions
Under specific conditions, the compound forms tricyclic derivatives:
Example :
This reaction capitalizes on the carboxamide’s ability to participate in intramolecular nucleophilic attacks.
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Preferred Reaction |
|---|---|---|
| Triazolo-pyrimidine N atoms | 1 | Metal chelation, Cross-coupling |
| Thiophene ring | 2 | Electrophilic substitution |
| Carboxamide | 3 | Hydrolysis |
| Propyl chain | 4 | Oxidation/Reduction |
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It has been studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as cell growth inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound’s closest structural analogs are derived from modifications to the [1,2,4]triazolo[1,5-a]pyrimidine core or variations in substituent groups. Key examples include:
Compound 3 ():
- Structure : N-(3-(6-(3-(Difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide.
- Core : Shares the [1,2,4]triazolo[1,5-a]pyrimidine scaffold but substitutes the thiophene group with a dimethyloxazole carboxamide.
- Synthesis : Prepared via Suzuki coupling of a boronic acid derivative with 2-bromo-3-(difluoromethyl)pyridine .
- Activity : Demonstrated efficacy as a kinetoplastid inhibitor, targeting parasitic protozoa such as Leishmania spp.
Quinazoline-Pyrazole Derivatives ():
- Structure: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones.
- Core : Replaces the triazolopyrimidine with a quinazoline-pyrazole hybrid system.
- Synthesis: Synthesized from 4-chloroquinazoline and 3-amino-4-pyrazolecarboxylate, followed by condensation with aromatic aldehydes.
- Activity : Exhibited antifungal activity against Fusarium graminearum (wheat blight) and Valsa mali (apple canker) at 50 µg/mL, comparable to the commercial agent hymexazol .
Functional Group Impact on Activity
- Thiophene vs. Oxazole/Quinazoline: The thiophene group in the main compound may enhance π-π stacking interactions in biological targets due to its electron-rich aromatic system. Quinazoline derivatives () leverage hydrogen-bonding capabilities of the amino-pyrazole group, critical for antifungal activity .
Linker Flexibility :
- The propyl chain in the main compound provides conformational flexibility, which may optimize binding pocket accommodation. Compound 3 uses a rigid fluorophenyl linker, favoring planar interactions with hydrophobic enzyme regions .
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₃H₁₅N₅OS
- Molecular Weight : 285.36 g/mol
- IUPAC Name : this compound
This compound features a thiophene ring and a triazolo-pyrimidine moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, which may contribute to its anticancer properties. For example, it may interfere with the activity of kinases that regulate cell cycle progression .
- Receptor Modulation : It is suggested that this compound can modulate receptor activities, such as the AXL receptor tyrosine kinase, implicated in cancer progression and metastasis .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 7.01 | Induction of apoptosis |
| NCI-H460 | 8.55 | Microtubule disassembly |
| MCF-7 | 14.31 | Topoisomerase II inhibition |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .
Antimicrobial and Antifungal Properties
In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial and antifungal properties. These activities are believed to arise from the compound's ability to disrupt cellular membranes or inhibit specific metabolic pathways in pathogens .
Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the in vivo efficacy of this compound in a murine model of cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with a placebo. Histological analysis revealed increased apoptosis markers in tumor tissues treated with the compound .
Study 2: Mechanistic Insights
Another study focused on elucidating the molecular mechanisms underlying the anticancer effects of this compound. The researchers found that treatment led to upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors in treated cells. This suggests that the compound may activate intrinsic apoptotic pathways .
Q & A
Q. What are the established synthetic routes for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide?
The synthesis typically involves multi-step protocols starting with functionalized pyrimidine and thiophene precursors. A common approach includes:
- Step 1 : Preparation of the triazolopyrimidine core via cyclocondensation of aminotriazole with a β-ketoester or nitrile derivative under acidic conditions.
- Step 2 : Alkylation of the triazolopyrimidine at the 6-position using 3-bromopropylthiophene-2-carboxamide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C.
- Step 3 : Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) and characterization by NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) .
Key Considerations :
- Solvent choice (e.g., DMF vs. acetonitrile) impacts reaction kinetics.
- Use of anhydrous conditions to avoid hydrolysis of intermediates.
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural validation relies on:
- ¹H/¹³C NMR : Confirmation of proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, triazole N-H at δ 8.1–8.3 ppm).
- IR Spectroscopy : Identification of key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹).
- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- X-ray Diffraction (if crystalline) : Resolve bond lengths/angles and confirm stereoelectronic effects .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens often focus on:
- Kinase Inhibition : Use ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) to evaluate inhibition of kinases like JAK2 or EGFR, given the triazolopyrimidine scaffold’s affinity for ATP-binding pockets.
- Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM.
- Solubility and Stability : HPLC-based assessment in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can contradictory data in kinase inhibition studies be resolved?
Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoform variability). Mitigation strategies include:
- Dose-Response Curves : Use 8–10 concentration points to calculate IC₅₀ values with 95% confidence intervals.
- Orthogonal Assays : Validate hits with thermal shift assays (DSF) or SPR to confirm binding.
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses across kinase isoforms .
Example : A 2019 study resolved false positives in EGFR inhibition by correlating SPR results with DFT-calculated binding energies .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Optimization involves:
- Prodrug Design : Esterification of the carboxamide group to enhance membrane permeability.
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (size ≤200 nm) for sustained release.
- Metabolic Stability : Liver microsome assays (human/rat) to identify cytochrome P450 liabilities.
- Pharmacokinetics : IV/PO administration in rodent models with LC-MS/MS plasma analysis .
Q. How do electronic effects of substituents influence reactivity in derivative synthesis?
Substituents on the triazole or thiophene rings modulate electron density:
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) : Increase electrophilicity at the pyrimidine C6 position, facilitating nucleophilic substitution.
- Electron-Donating Groups (e.g., -OCH₃, -NH₂) : Stabilize intermediates but may reduce reaction rates.
- Case Study : A 2020 DFT study showed that para-methoxy substitution on thiophene reduces activation energy for amide coupling by 12% .
Q. What statistical models are appropriate for analyzing dose-dependent cytotoxicity data?
Use nonlinear regression models:
- Four-Parameter Logistic (4PL) : Fits sigmoidal dose-response curves (variable Hill slope).
- ANOVA with Tukey’s HSD : Compare IC₅₀ values across cell lines.
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets. Software tools include GraphPad Prism and R packages (drc, nlme) .
Methodological Tables
Table 1 : Common Characterization Techniques
| Technique | Parameters Analyzed | Key References |
|---|---|---|
| ¹H NMR | Proton integration, coupling constants | |
| HRMS | Molecular ion, isotopic distribution | |
| X-ray Diffraction | Crystal packing, bond angles |
Table 2 : Recommended Biological Assays
| Assay Type | Experimental Conditions | Output Metrics |
|---|---|---|
| Kinase Inhibition | 10 µM ATP, 1 h incubation at 37°C | % Inhibition |
| Cytotoxicity | 48 h exposure, SRB staining | IC₅₀ (µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
